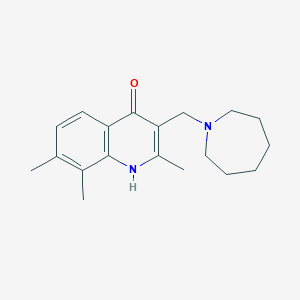![molecular formula C13H22N4S B5504356 (3S)-N,N-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]azepan-3-amine](/img/structure/B5504356.png)
(3S)-N,N-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]azepan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"(3S)-N,N-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]azepan-3-amine" is a chemically synthesized compound. The focus of research on this compound spans across various chemical synthesis methods, molecular structure elucidations, and its physical and chemical property characterizations.
Synthesis Analysis
The synthesis of related amino-substituted benzo[b]pyrimido[5,4-f]azepines involves base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization. This process yields a series of new compounds, fully characterized by IR, 1H and 13C NMR spectroscopy, mass spectrometry, and the determination of molecular and supramolecular structures of the products and intermediates (Acosta Quintero et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds features an azepine ring adopting a boat conformation with different configurations at the stereogenic center. The detailed molecular and supramolecular structures have been determined through crystallographic studies, highlighting the importance of hydrogen bonding in the molecular assembly (Acosta Quintero et al., 2018).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a variety of chemical reactions, such as the intramolecular ene reaction, leading to the formation of pyrimido[4,5-b]azepine derivatives. These reactions are critical for constructing complex molecular architectures from simpler pyrimidine compounds (Inazumi et al., 1994).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including crystal structure and thermal stability, have been extensively studied. For example, the synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine reveal how molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, packed into layers by π-stacking interactions (Repich et al., 2017).
Applications De Recherche Scientifique
Synthesis and Potential Applications
The compound (3S)-N,N-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]azepan-3-amine and its derivatives have been the subject of various synthetic and application-oriented studies. While direct information specifically on this compound is scarce, research on structurally similar pyrimidine derivatives provides insight into the potential applications and significance of such compounds in scientific research.
Synthesis of Heterocyclic Compounds : Studies have demonstrated the synthesis of pyrimidine derivatives through various methods, including microwave irradiative cyclocondensation, which have been evaluated for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). This suggests that derivatives of the queried compound might also possess similar bioactive properties.
Antimicrobial and Antitubercular Activities : Some new pyrimidine-azetidinone analogues have been synthesized and shown to exhibit significant in vitro antimicrobial and antitubercular activities (Chandrashekaraiah et al., 2014). This highlights the potential of pyrimidine derivatives in the development of new antimicrobial agents.
Kinetic and Mechanistic Studies : The kinetics and mechanism of oxidation reactions involving pyrimidine derivatives have been explored, providing insights into their chemical behavior and potential applications in synthetic chemistry (Fawzy & Shaaban, 2014).
Enantioselective Synthesis : Research on the enantioselective α-functionalization of amines, including pyrimidine derivatives, using palladium catalysis, underscores the importance of these compounds in the synthesis of bioactive molecules with high enantioselectivity (Jain et al., 2016).
Synthesis of Fused Heterocyclic Systems : The compound has relevance in the synthesis of fused heterocyclic systems, demonstrating its versatility in organic synthesis and the potential for creating compounds with varied biological activities (Quintero et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
(3S)-N,N-dimethyl-1-(2-methylsulfanylpyrimidin-4-yl)azepan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4S/c1-16(2)11-6-4-5-9-17(10-11)12-7-8-14-13(15-12)18-3/h7-8,11H,4-6,9-10H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWMTBXMRAQGDL-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCN(C1)C2=NC(=NC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCCN(C1)C2=NC(=NC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5504305.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5504323.png)
![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5504325.png)
![N-[4-(cyclopentyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5504327.png)
![2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5504328.png)
![5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5504332.png)

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5504341.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5504349.png)

![1-(2-aminoethyl)-N-{[1-(2-methylbenzyl)pyrrolidin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5504370.png)